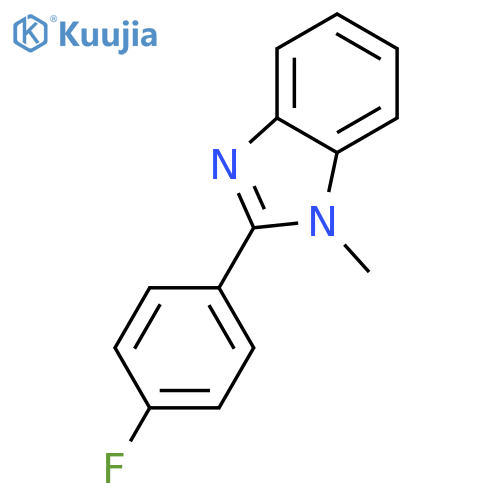

Cas no 724-59-4 (2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole)

2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole 化学的及び物理的性質

名前と識別子

-

- 2-(4-fluorophenyl)-1-methylbenzimidazole

- 2-(4-FLUOROPHENYL)-1-METHYL-1H-1,3-BENZODIAZOLE

- 2-(4-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole

- Enamine_000535

- DTXSID70346745

- 724-59-4

- 2-(4-FLUORO-PHENYL)-1-METHYL-BENZIMIDAZOLE

- SR-01000401292-1

- HMS1395I07

- SCHEMBL9322088

- 2-(p-Fluorophenyl)-1-methylbenzimidazole

- Z56767592

- NIOPLOPPKJTSGQ-UHFFFAOYSA-N

- AKOS001012249

- BH-0407

- SR-01000401292

- 2-(4-Fluorophenyl)-1-methyl-1H-benzimidazole #

- 2-(4-FLUOROPHENYL)-1-METHYL-1,3-BENZODIAZOLE

- 2-(p-Fluorophenyl)-1-methylbenzimidazole; 1-Methyl-2-(p-fluorophenyl)benzimidazole

- 2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole

-

- インチ: InChI=1S/C14H11FN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3

- InChIKey: NIOPLOPPKJTSGQ-UHFFFAOYSA-N

- SMILES: CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)F

計算された属性

- 精确分子量: 226.09062652g/mol

- 同位素质量: 226.09062652g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 17

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.2

- トポロジー分子極性表面積: 17.8Ų

2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | F595635-10g |

2-(4-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole |

724-59-4 | 10g |

$1533.00 | 2023-05-18 | ||

| Key Organics Ltd | BH-0407-1MG |

2-(4-fluorophenyl)-1-methyl-1H-1,3-benzodiazole |

724-59-4 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | BH-0407-5MG |

2-(4-fluorophenyl)-1-methyl-1H-1,3-benzodiazole |

724-59-4 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| TRC | F595635-1g |

2-(4-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole |

724-59-4 | 1g |

$196.00 | 2023-05-18 | ||

| TRC | F595635-5g |

2-(4-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole |

724-59-4 | 5g |

$ 800.00 | 2023-09-07 | ||

| Key Organics Ltd | BH-0407-50MG |

2-(4-fluorophenyl)-1-methyl-1H-1,3-benzodiazole |

724-59-4 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| Key Organics Ltd | BH-0407-100MG |

2-(4-fluorophenyl)-1-methyl-1H-1,3-benzodiazole |

724-59-4 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616058-1mg |

2-(4-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole |

724-59-4 | 98% | 1mg |

¥499.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616058-2mg |

2-(4-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole |

724-59-4 | 98% | 2mg |

¥536.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616058-5mg |

2-(4-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole |

724-59-4 | 98% | 5mg |

¥573.00 | 2024-05-02 |

2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazoleに関する追加情報

Introduction to 2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole (CAS No. 724-59-4)

2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole, with the CAS number 724-59-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antiparasitic, and anticancer properties. The presence of a fluorine atom and a methyl group in its structure imparts unique chemical and biological characteristics, making it a valuable candidate for various applications.

The chemical structure of 2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole consists of a benzimidazole core, which is a six-membered ring fused with a five-membered imidazole ring. The substitution with a 4-fluorophenyl group and a methyl group at specific positions enhances its pharmacological profile. The fluorine atom, in particular, is known to influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. These properties are crucial for optimizing the compound's therapeutic potential.

In recent years, significant advancements have been made in understanding the biological activities of 2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole. Studies have shown that this compound exhibits potent antifungal activity against various fungal pathogens, including Candida species and Aspergillus species. The mechanism of action involves the inhibition of key enzymes involved in fungal cell wall synthesis, leading to cell death. This makes it a promising candidate for the development of new antifungal agents.

Beyond its antifungal properties, 2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, it has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in various types of cancer. This inhibition leads to reduced cell proliferation and increased cell death, making it a potential therapeutic option for cancer treatment.

The pharmacokinetic properties of 2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole have also been studied extensively. Its lipophilic nature allows for good absorption and distribution within the body, while the presence of the fluorine atom enhances its metabolic stability. These characteristics are essential for ensuring that the compound reaches its intended target sites in sufficient concentrations to exert its therapeutic effects.

In addition to its therapeutic applications, 2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole has been explored as a tool compound in chemical biology research. Its ability to modulate specific biological pathways makes it useful for studying disease mechanisms and identifying potential drug targets. For example, it has been used in high-throughput screening assays to identify novel compounds with similar biological activities.

The synthesis of 2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole involves several well-established chemical reactions. Typically, the synthesis starts with the formation of the benzimidazole core through a condensation reaction between o-phenylenediamine and an appropriate carbonyl compound. Subsequent functionalization steps introduce the 4-fluorophenyl and methyl groups to yield the final product. The synthetic route is highly reproducible and can be scaled up for industrial production.

In conclusion, 2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole (CAS No. 724-59-4) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new therapeutic agents against fungal infections and cancer. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

724-59-4 (2-(4-Fluorophenyl)-1-methyl-1H-benzodimidazole) Related Products

- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)

- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)

- 1212832-52-4(methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate)

- 476634-03-4(N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)

- 2489-77-2(1,3,3-trimethylthiourea)

- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)

- 1188264-40-5(3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)

- 1871574-09-2(1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid)

- 1551744-64-9(Oxirane, 2-[(2,3-dichlorophenyl)methyl]-)

- 1211528-48-1(3-Methoxy-5-(trifluoromethyl)pyridine)